N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide

Chiral Synthesis Medicinal Chemistry Enantioselectivity

N-(3,3,3-Trifluoro-2-hydroxypropyl)benzamide (CAS 106746-05-8) is a small-molecule benzamide derivative (C₁₀H₁₀F₃NO₂, MW 233.19) featuring a secondary amide linker between a phenyl ring and a 3,3,3-trifluoro-2-hydroxypropyl side chain. The compound contains one chiral center at the hydroxyl-bearing carbon.

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
CAS No. 106746-05-8
Cat. No. B6523067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3,3-trifluoro-2-hydroxypropyl)benzamide
CAS106746-05-8
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC(C(F)(F)F)O
InChIInChI=1S/C10H10F3NO2/c11-10(12,13)8(15)6-14-9(16)7-4-2-1-3-5-7/h1-5,8,15H,6H2,(H,14,16)
InChIKeyWUARRUTVBZIGFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,3,3-Trifluoro-2-hydroxypropyl)benzamide (CAS 106746-05-8): Sourcing and Specification Guide for a Fluorinated Benzamide Building Block


N-(3,3,3-Trifluoro-2-hydroxypropyl)benzamide (CAS 106746-05-8) is a small-molecule benzamide derivative (C₁₀H₁₀F₃NO₂, MW 233.19) featuring a secondary amide linker between a phenyl ring and a 3,3,3-trifluoro-2-hydroxypropyl side chain . The compound contains one chiral center at the hydroxyl-bearing carbon. Its (S)-enantiomer is catalogued under CAS 1132667-00-5, while the racemic mixture is the default commercial form under CAS 106746-05-8 . Commercial sourcing typically reports purity at 95% .

Why Generic Substitution Is Not Advisable for N-(3,3,3-Trifluoro-2-hydroxypropyl)benzamide in Research Procurement


Substituting N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide with an unsubstituted benzamide or a non-fluorinated analog eliminates the –CF₃ group responsible for distinctly altered hydrogen-bond acidity (pKₐ shift at the –OH) and metabolic stability profiles . The 3,3,3-trifluoro-2-hydroxypropyl motif has been specifically incorporated into advanced pharmaceutical candidates (e.g., FPR2 agonists and 11β-HSD1 inhibitors) to exploit fluorine-mediated conformational and pharmacokinetic effects, making the unsubstituted parent or simple alkyl-hydroxyl variants inappropriate surrogates for structure-activity studies .

Quantitative Differentiation Evidence for N-(3,3,3-Trifluoro-2-hydroxypropyl)benzamide Versus Structural Analogs


Enantiomeric Purity: Differentiation Between Racemic (CAS 106746-05-8) and (S)-Enantiomer (CAS 1132667-00-5) Forms

The target compound is commercially supplied predominantly as the racemic mixture (CAS 106746-05-8), whereas the optically pure (S)-enantiomer is catalogued separately under CAS 1132667-00-5 . In related 11β-HSD1 inhibitor programs, enantiomers of the 3,3,3-trifluoro-2-hydroxypropyl-bearing benzamide series exhibited divergent IC₅₀ values depending on the stereochemistry at the carbinol carbon . Users requiring stereochemically defined SAR or enantioselective catalytic studies must therefore verify whether the racemate or single enantiomer has been procured, as the two are not functionally interchangeable.

Chiral Synthesis Medicinal Chemistry Enantioselectivity

Fluorine-Mediated pKₐ Shift: Enhanced Hydrogen-Bond Donor Capacity vs. Non-Fluorinated 2-Hydroxypropyl Benzamide

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (–I) that lowers the pKₐ of the adjacent secondary alcohol by approximately 2–3 log units relative to non-fluorinated 2-hydroxypropyl analogs . This translates to an experimentally estimated pKₐ of ~12.0–12.5 for the trifluoro alcohol vs. ~14.5–15.0 for the non-fluorinated 2-hydroxypropan-2-ol, representing a roughly 100- to 300-fold increase in hydrogen-bond donor acidity . In benzamide conjugates, this acidity enhancement strengthens hydrogen-bonding interactions with protein backbone carbonyls, directly contributing to the nanomolar target engagement observed for trifluoro-2-hydroxypropyl-containing ligands .

Physical Organic Chemistry Drug Design Fluorine Chemistry

Metabolic Stability: Oxidative Resistance Conferred by –CF₃ vs. –CH₃ at the Hydroxypropyl Terminus

The –CF₃ group blocks cytochrome P450-mediated ω-oxidation at the terminal carbon, a major metabolic soft spot for alkyl-substituted analogs. In head-to-head microsomal stability studies on benzamide series, replacement of –CH₃ with –CF₃ on similar hydroxypropyl side chains increased intrinsic clearance half-life (t₁/₂) by approximately 3- to 10-fold, reducing first-pass extraction and improving oral bioavailability projections . This oxidative blocking effect is a well-established class-level property of trifluoromethyl groups adjacent to metabolically labile positions .

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Structural Elaboration Utility: Direct Comparison with 3-Chloro-4-methyl-N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide (CAS 1424508-04-2)

The unsubstituted benzamide core (CAS 106746-05-8) provides a minimalist scaffold for systematic SAR exploration, whereas the pre-functionalized 3-chloro-4-methyl analog (CAS 1424508-04-2, C₁₁H₁₁ClF₃NO₂, MW 265.66) introduces steric and electronic bias at the phenyl ring that restricts diversification vectors . Researchers building fragment-based libraries or conducting scaffold-hopping campaigns will find the parent benzamide more versatile for late-stage functionalization (e.g., halogenation, Suzuki coupling, or amide N-alkylation), while the chloro-methyl analog is better suited when the 3-Cl/4-CH₃ substitution is already known to be pharmacophorically required .

Synthetic Chemistry Building Block Selection SAR Exploration

LogP and Permeability Modulation: Trifluoro Alcohol vs. Unsubstituted or Monochloro Benzamide Series

The combination of a polar hydroxyl group directly adjacent to the hydrophobic –CF₃ group creates an unusual intramolecularly hydrogen-bonded motif that moderates the expected increase in lipophilicity typically associated with trifluoromethylation. In benzamide series, the 3,3,3-trifluoro-2-hydroxypropyl substituent yields a measured or calculated LogP approximately 0.5–1.5 units higher than the non-fluorinated hydroxypropyl counterpart, yet approximately 0.5–1.0 units lower than would be predicted for a –CF₃ group without the compensating hydroxyl . This balanced polarity profile is a documented contributor to the favorable permeability-to-solubility ratio observed for trifluoro-hydroxypropyl-containing drug candidates .

Physicochemical Profiling Drug-Likeness Membrane Permeability

Recommended Research Applications for N-(3,3,3-Trifluoro-2-hydroxypropyl)benzamide (CAS 106746-05-8)


Fragment-Based Drug Discovery: Core Scaffold for Fluorine-Enabled Hydrogen-Bond Anchor Libraries

The compound serves as an entry fragment for building libraries of FPR2 or 11β-HSD1 ligand candidates. Its hydroxyl pKₐ shift (~100–300× greater acidity vs. non-fluorinated analogs) enables stronger hydrogen-bond anchoring to protein backbone carbonyls, a feature exploited in lead compounds achieving EC₅₀ values as low as 1.70 nM .

Stereochemical SAR Studies Requiring Defined Chiral Purity at the Carbinol Center

Procurement of the racemate (CAS 106746-05-8) or the single (S)-enantiomer (CAS 1132667-00-5) should be explicitly matched to the stereochemical requirements of the target binding pocket, as enantiomer-dependent IC₅₀ differences have been documented in the 11β-HSD1 benzamide series .

In Vitro Metabolic Stability Benchmarking: –CF₃ vs. –CH₃ Head-to-Head Comparison

Use N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide and its non-fluorinated N-(2-hydroxypropyl)benzamide analog in parallel human liver microsome incubations to experimentally quantify the gain in oxidative metabolic stability (predicted 3–10× t₁/₂ extension) .

Late-Stage Functionalization Platform for Diversified Benzamide Libraries

The 5 unsubstituted phenyl positions allow electrophilic aromatic substitution (nitration, halogenation) or Pd-catalyzed cross-coupling to generate diverse analogs without the steric limitations imposed by pre-functionalized congeners such as the 3-chloro-4-methyl variant (CAS 1424508-04-2) .

Quote Request

Request a Quote for N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.